2-Bromo-1-(2,3,4-trichlorophenyl)ethanone
Overview
Description
2-Bromo-1-(2,3,4-trichlorophenyl)ethanone is a brominated organic compound that is structurally related to various other brominated compounds studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) , 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone , and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone have been synthesized and analyzed, providing insights into the chemical behavior of brominated ethanones.
Synthesis Analysis
The synthesis of related brominated ethanones typically involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded higher yields and proved to be an effective chemical protective group . Another example is the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, which involved a 7-step procedure starting from a related methanone compound . These methods suggest that the synthesis of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone could potentially be achieved through similar halogen-exchange reactions and multi-step synthetic procedures.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated ethanones can be investigated using computational methods such as Gaussian09 software package, as demonstrated for 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These studies include optimization of the molecular structure, vibrational assignments, and analysis of hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis. The HOMO-LUMO analysis is also used to determine charge transfer within the molecule . Such analyses would be relevant for understanding the electronic properties of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone.
Chemical Reactions Analysis
Brominated ethanones can undergo various chemical reactions, including bimolecular condensation and reactions with radicals, as seen in the thermal decomposition of BTBPE . The reactivity of such compounds can lead to the formation of complex structures, including polybrominated dibenzo-p-dioxins, through mechanisms such as Langmuir-Hinshelwood, Eley-Rideal, and Diels-Alder . Additionally, the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone demonstrates the versatility of brominated ethanones in forming heterocyclic compounds with potential fungicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ethanones can be inferred from their molecular structure and reactivity. For instance, the molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge distribution, which can influence the compound's reactivity and interactions with other molecules . The crystal structure of related compounds, such as (theophyllinato)(triphenylphosphine)gold(I), provides insights into the bonding and coordination geometry, which could be relevant for understanding the solid-state properties of 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone .
Scientific Research Applications
Chemical Synthesis and Protective Group Applications
2-Bromo-1-arylethanones, including variants like 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone, have been utilized in chemical synthesis. For instance, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, proving effective as a chemical protective group in further esterification processes (Li Hong-xia, 2007).
Synthesis of Enantiomerically Pure Compounds
Enantiomerically pure compounds have significant importance in pharmaceuticals and agrochemicals. A study demonstrated the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a compound structurally similar to 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone (Shuo Zhang et al., 2014).
Computational Studies in Chemical Reactions
Computational studies have explored the reactivity of 2-Bromo-1-arylethanones with other chemical species. For example, a study investigated the reactions between imidazole and various 2-Bromo-1-arylethanones, including computational analyses like Density Functional Theory (DFT) calculations (T. Erdogan & F. Erdoğan, 2019).
Antifungal Activity Research
2-Bromo-1-arylethanones have been involved in the synthesis of compounds with potential antifungal activities. A study described the environmentally friendly synthesis of 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives, starting from a compound similar to 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone, and evaluated their antifungal activities (Song Yang et al., 2004).
Electrophilic Bromination Research
Research into the electrophilic bromination of various ketones, including 2-Bromo-1-arylethanones, has been conducted. This study contributes to understanding the selective α-monobromination of alkylaryl ketones, which is crucial in organic synthesis and pharmaceutical applications (W. Ying, 2011).
Synthesis of Chalcone Analogues
2-Bromo-1-arylethanones have been used in the synthesis of α,β-unsaturated ketones as chalcone analogues. This synthesis involves an electron-transfer chain reaction, demonstrating the utility of these compounds in creating diverse chemical structures (C. Curti et al., 2007).
Synthesis of Thiazole Derivatives
Thiazole derivatives, synthesized from 2-bromo-1-arylethanones, have shown fungicidal activity. This research highlights the role of these compounds in developing new fungicidal agents (M. S. Bashandy et al., 2008).
properties
IUPAC Name |
2-bromo-1-(2,3,4-trichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDDCKKHWOFPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000727 | |
Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,3,4-trichlorophenyl)ethanone | |
CAS RN |
79779-66-1 | |
Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79779-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079779661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(2,3,4-trichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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